4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19771184
InChI: InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-9-14(10-11)5-7-16-8-6-14/h11H,5-10H2,1-4H3
SMILES:
Molecular Formula: C14H25BO3
Molecular Weight: 252.16 g/mol

4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC19771184

Molecular Formula: C14H25BO3

Molecular Weight: 252.16 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H25BO3
Molecular Weight 252.16 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-9-14(10-11)5-7-16-8-6-14/h11H,5-10H2,1-4H3
Standard InChI Key YHMMACFZFRGQQB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCOCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core, where boron is coordinated by two oxygen atoms from a glycol derivative. The 7-oxaspiro[3.5]nonane moiety introduces a spirocyclic ether system, creating a rigid, three-dimensional framework. This structural complexity enhances its reactivity in stereoselective transformations. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₄H₂₅BO₃
Molecular Weight252.16 g/mol
CAS Number2706615-22-5
DensityNot available
Melting/Boiling PointsNot available

The spirocyclic component imposes significant ring strain, which is leveraged in transition metal-catalyzed reactions to access high-energy intermediates .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous spirocyclic dioxaborolanes reveal distinct signals for the boron-bound oxygen atoms (δ 18–22 ppm in ¹¹B NMR) and the sp³-hybridized carbons adjacent to the ether oxygen (δ 70–80 ppm in ¹³C NMR) . Infrared spectroscopy typically shows strong absorption bands at 1350–1400 cm⁻¹, corresponding to B–O stretching vibrations .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane involves multistep sequences focusing on the construction of the spirocyclic ether and subsequent borylation.

Spirocyclic Ether Formation

A representative procedure from recent literature involves the lithium aluminum hydride (LiAlH₄)-mediated reduction of 2-(prop-2-yn-1-yl)malonate derivatives to generate 2-(prop-2-yn-1-yl)propane-1,3-diol, followed by cyclization via tosylation (Scheme 1) :

  • Malonate Reduction:
    Dimethyl 2-(prop-2-yn-1-yl)malonateLiAlH₄/THF2-(prop-2-yn-1-yl)propane-1,3-diol\text{Dimethyl 2-(prop-2-yn-1-yl)malonate} \xrightarrow{\text{LiAlH₄/THF}} \text{2-(prop-2-yn-1-yl)propane-1,3-diol}

  • Cyclization:
    2-(prop-2-yn-1-yl)propane-1,3-diolTsCl, NEt₃7-oxaspiro[3.5]nonane derivative\text{2-(prop-2-yn-1-yl)propane-1,3-diol} \xrightarrow{\text{TsCl, NEt₃}} \text{7-oxaspiro[3.5]nonane derivative}

Boron Incorporation

The dioxaborolane ring is installed via condensation of the spirocyclic diol with 2,3-dimethyl-2,3-butanediol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) :

Spirocyclic diol+2,3-dimethyl-2,3-butanediolBF₃\cdotpOEt₂Target compound\text{Spirocyclic diol} + \text{2,3-dimethyl-2,3-butanediol} \xrightarrow{\text{BF₃·OEt₂}} \text{Target compound}

Yield and Scalability

Optimized conditions report yields of 65–75% for the final borylation step, with scalability demonstrated at the 10-gram scale . Critical parameters include strict anhydrous conditions and controlled temperatures (−40°C to 0°C) to prevent boronate hydrolysis .

Applications in Organic Synthesis

Borylation of Alkynes

The compound enables regioselective borylation of terminal alkynes under palladium catalysis, yielding versatile alkenylboronates. For example, reaction with 1-hexyne produces trans-alkenylboronates with >90% stereoselectivity :

1-Hexyne+DioxaborolanePd(OAc)₂, ligandtrans-1-Hexenylboronate\text{1-Hexyne} + \text{Dioxaborolane} \xrightarrow{\text{Pd(OAc)₂, ligand}} \text{trans-1-Hexenylboronate}

Natural Product Synthesis

The spirocyclic boronate has been employed in the total synthesis of cyclobutane-containing natural products, such as piperarborenine B. Its rigid structure directs [2+2] photocycloadditions to form strained cyclobutane rings with minimal side products .

Future Perspectives

Ongoing research aims to expand its utility in metallaphotoredox catalysis and drug discovery. Computational studies suggest modifications to the spirocyclic scaffold could enhance enantioselectivity in asymmetric borylation .

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